molecular formula C10H15N5 B12273026 3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12273026
M. Wt: 205.26 g/mol
InChI Key: IRCDZZVXFUBIIK-UHFFFAOYSA-N
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Description

3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core .

Another approach involves the use of ultrasonic-assisted synthesis, where the reaction is carried out under ultrasonic irradiation to enhance the reaction rate and yield . This method has been shown to be effective in synthesizing various pyrazolo[3,4-d]pyrimidine derivatives with good yields.

Industrial Production Methods

Industrial production of 3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine may involve large-scale synthesis using similar methods as described above, with optimization for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The butyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially leading to improved efficacy and selectivity in its applications.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

3-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H15N5/c1-3-4-5-7-8-9(11)12-6-13-10(8)15(2)14-7/h6H,3-5H2,1-2H3,(H2,11,12,13)

InChI Key

IRCDZZVXFUBIIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C2=NC=NC(=C12)N)C

Origin of Product

United States

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